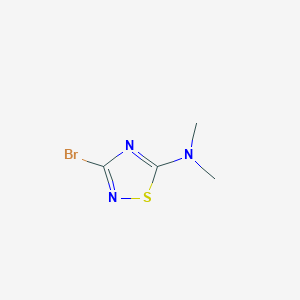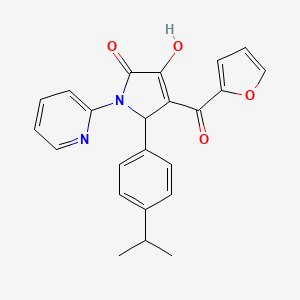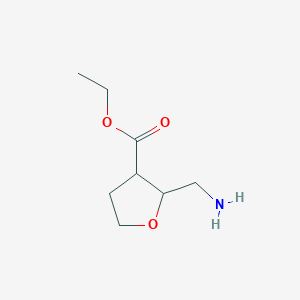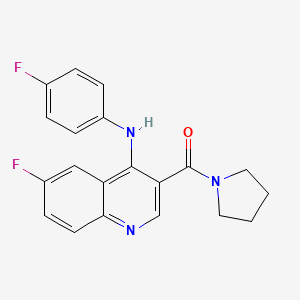![molecular formula C19H15ClFN3O2 B2659145 8-chloro-2-(2-(3-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034506-78-8](/img/structure/B2659145.png)
8-chloro-2-(2-(3-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-chloro-2-(2-(3-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains several functional groups including a chloro group, a fluoro group, an acetyl group, and a pyrimidinone group. The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could potentially be introduced via a Suzuki-Miyaura coupling, a common method for creating carbon-carbon bonds . The acetyl group could be introduced via an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloro group could potentially be replaced with another group via a nucleophilic substitution reaction . The acetyl group could potentially be removed via hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chloro and fluoro groups could potentially make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Crystallography and Molecular Structure
The study by Kang et al. (2015) on the crystal structure of a related pyrimidine fungicide provides insights into the molecular conformation, showcasing the dihedral angles and hydrogen bonding patterns, which could be relevant for understanding the structural characteristics and interactions of similar compounds (Kang et al., 2015).
Antimicrobial Activity
Abdel-rahman et al. (2002) investigated new pyridothienopyrimidines and pyridothienotriazines, demonstrating their in vitro antimicrobial activities. This study highlights the potential of pyrimidine derivatives as bases for developing antimicrobial agents (Abdel-rahman et al., 2002).
Anti-inflammatory and Analgesic Agents
Muralidharan et al. (2019) synthesized novel pyrimidine derivatives and evaluated their analgesic and anti-inflammatory activities, identifying compounds with potent activities. This research underscores the therapeutic potential of pyrimidine derivatives in treating pain and inflammation (Muralidharan et al., 2019).
Quantum Chemical Calculations
Gandhi et al. (2016) performed quantum chemical calculations on a pyrimidine derivative, providing insights into its molecular properties and interactions. Such studies are essential for understanding the electronic structure and reactivity of chemical compounds (Gandhi et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
13-chloro-5-[2-(3-fluorophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-13-4-5-17-22-16-6-7-23(11-15(16)19(26)24(17)10-13)18(25)9-12-2-1-3-14(21)8-12/h1-5,8,10H,6-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPHHZFUUFXEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide](/img/structure/B2659065.png)
![1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine](/img/structure/B2659067.png)

![N-(3,3-diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2659072.png)


![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2659075.png)
![3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2659077.png)
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2659078.png)
![5-(4-fluorophenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2659079.png)
![5-{9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-9-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2659081.png)
![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2659083.png)
